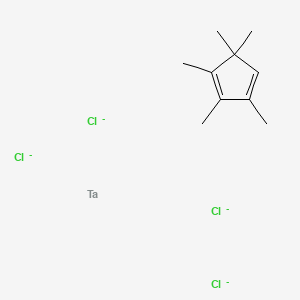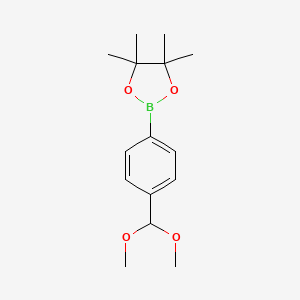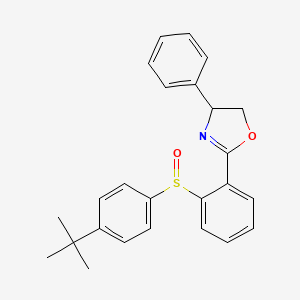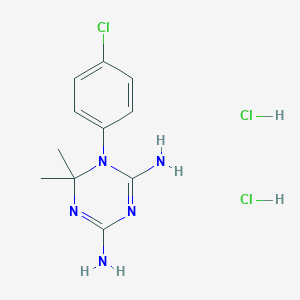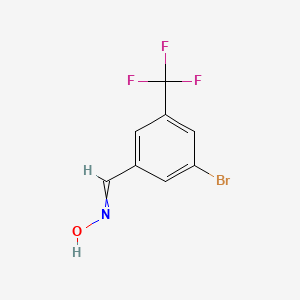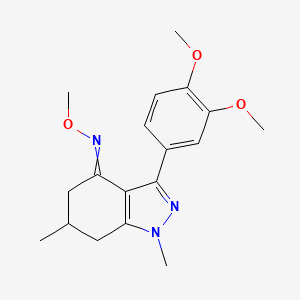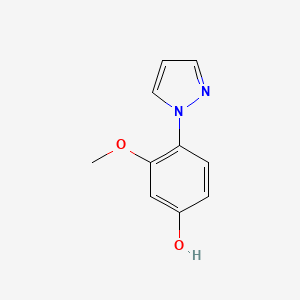
3-Methoxy-4-(1H-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metoxi-4-(1H-pirazo-1-il)fenol es un compuesto químico que presenta un grupo metoxi y un grupo pirazolílico unido a un anillo de fenol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metoxi-4-(1H-pirazo-1-il)fenol típicamente implica la reacción de 3-metoxifenol con 1H-pirazola en condiciones específicas. Un método común incluye el uso de una base como el carbonato de potasio en un solvente como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los compuestos similares se sintetizan a menudo utilizando reactores por lotes o de flujo continuo para asegurar una calidad y rendimiento consistentes. La elección de solventes, catalizadores y condiciones de reacción se puede optimizar para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metoxi-4-(1H-pirazo-1-il)fenol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse en condiciones específicas para modificar el anillo de pirazola.
Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base para sustituir el grupo metoxi.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados de pirazola reducidos.
Sustitución: Diversos derivados de fenol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Metoxi-4-(1H-pirazo-1-il)fenol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por sus potenciales efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Metoxi-4-(1H-pirazo-1-il)fenol implica su interacción con objetivos moleculares específicos. El grupo fenol puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de pirazola puede interactuar con enzimas y receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Metoxi-2-(1H-pirazo-1-il)benzaldehído
- 3-Metoxi-1-metil-1H-pirazo-4-amina clorhidrato
- (2E)-3-(3-Metoxi-1-fenil-1H-pirazo-4-il)-2-propenal
Singularidad
3-Metoxi-4-(1H-pirazo-1-il)fenol es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas. La presencia de un grupo metoxi y un grupo pirazolílico en el anillo de fenol permite una reactividad química diversa y potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-methoxy-4-pyrazol-1-ylphenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-7-8(13)3-4-9(10)12-6-2-5-11-12/h2-7,13H,1H3 |
Clave InChI |
GMGBUJLZVIIHRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


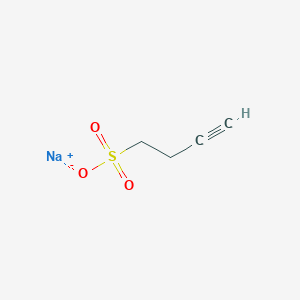

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
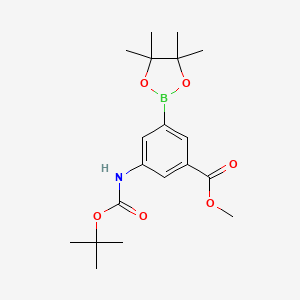
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
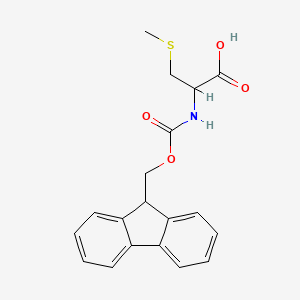
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
